4-(1-Adamantyl)benzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

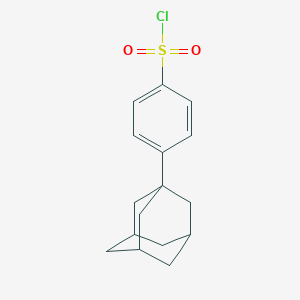

Structure

3D Structure

Properties

IUPAC Name |

4-(1-adamantyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO2S/c17-20(18,19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKZBSLGLBVFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377916 | |

| Record name | 4-(1-adamantyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144174-50-5 | |

| Record name | 4-(1-adamantyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(adamantan-1-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(1-Adamantyl)benzenesulfonyl chloride CAS number

An In-Depth Technical Guide to 4-(1-Adamantyl)benzenesulfonyl chloride

Introduction

This compound, identified by CAS Number 144174-50-5 , is a specialized organic reagent that serves as a crucial building block in medicinal chemistry and synthetic organic chemistry.[1][2][3] Its molecular structure uniquely combines a reactive sulfonyl chloride functional group with a bulky, lipophilic adamantyl cage. This adamantane moiety is not merely a passive scaffold; it is a well-recognized pharmacophore that can impart desirable properties to a lead compound, such as increased metabolic stability, enhanced lipophilicity for better membrane penetration, and the ability to provide steric hindrance that can modulate interactions with biological targets.[4][5]

This guide provides a comprehensive overview of the compound's properties, a detailed synthesis protocol grounded in established chemical principles, and an exploration of its applications, particularly in the context of drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 144174-50-5 | [1][2] |

| Molecular Formula | C₁₆H₁₉ClO₂S | [1][6] |

| Molecular Weight | 310.84 g/mol | [1][2] |

| IUPAC Name | 4-(adamantan-1-yl)benzene-1-sulfonyl chloride | [1] |

| Synonyms | This compound | [6] |

| Boiling Point | ~413.1 °C (Predicted) | [2] |

| Flash Point | ~203.6 °C (Predicted) | [2] |

| Storage | Store at 10°C - 25°C | [2] |

| SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)Cl | [7] |

| InChIKey | DHKZBSLGLBVFCO-UHFFFAOYSA-N | [7] |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution reaction of 1-phenyladamantane with chlorosulfonic acid. This is a standard and robust method for introducing a sulfonyl chloride group onto an activated aromatic ring.[8][9]

Experimental Protocol: Chlorosulfonation of 1-Phenyladamantane

This protocol describes a representative synthesis. As with any laboratory procedure, it must be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step 1: Reaction Setup

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl), place 4-5 molar equivalents of chlorosulfonic acid (HSO₃Cl).

-

Cool the flask in an ice-water bath to maintain an internal temperature of 0-5 °C.

-

Causality Explanation: Chlorosulfonic acid is a highly corrosive and reactive reagent. The reaction is exothermic, and maintaining a low temperature is critical to minimize the formation of undesired byproducts, such as diphenyl sulfone, which can occur at higher temperatures.[8] An excess of the acid serves as both the reagent and the solvent.

-

Step 2: Substrate Addition

-

Dissolve one molar equivalent of 1-phenyladamantane in a minimal amount of a dry, inert solvent like dichloromethane.

-

Add the 1-phenyladamantane solution dropwise to the cooled, stirring chlorosulfonic acid over 30-60 minutes.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Causality Explanation: The slow, dropwise addition ensures that the heat generated is effectively dissipated, preventing temperature spikes. The adamantyl group is an activating, ortho-para directing group; however, due to its significant steric bulk, substitution occurs almost exclusively at the para position.

-

Step 3: Reaction Quench and Product Isolation

-

Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with constant stirring.

-

The product, this compound, will precipitate as a solid.

-

Causality Explanation: This step serves two purposes. First, it quenches the highly reactive excess chlorosulfonic acid by converting it to sulfuric acid and hydrochloric acid. Second, the desired sulfonyl chloride product is insoluble in the cold aqueous acidic medium, causing it to precipitate out of the solution, which facilitates its isolation.[9]

-

Step 4: Purification

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

-

Self-Validation: The purity of the final product can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The infrared spectrum should show strong characteristic absorption bands for the S=O asymmetric (~1360 cm⁻¹) and symmetric (~1170 cm⁻¹) stretches.[10]

-

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as an intermediate for synthesizing more complex molecules, particularly sulfonamides.[11]

Scaffold for Sulfonamide Synthesis

The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles such as primary and secondary amines to form stable sulfonamide linkages.[8][12] This reaction is fundamental to the Hinsberg test for distinguishing between amine classes and is widely exploited in medicinal chemistry to build libraries of potential drug candidates.[8] The adamantyl group's properties are then transferred to the resulting sulfonamide.

-

Increased Lipophilicity: The adamantyl cage is highly lipophilic (hydrophobic).[4] Attaching it to a polar molecule can increase its overall lipophilicity, which can enhance its ability to cross cellular membranes and improve its pharmacokinetic profile.[5]

-

Metabolic Stability: The steric bulk of the adamantyl group can physically shield adjacent parts of the molecule from metabolic enzymes (e.g., cytochrome P450s), slowing down its degradation and thereby increasing its half-life in the body.[4]

-

Target Engagement: The rigid, well-defined shape of the adamantane cage can be used to probe and occupy specific hydrophobic pockets within a target protein's active site, potentially leading to higher binding affinity and selectivity.

Caption: Role in modifying a lead compound to enhance drug-like properties.

Enzyme Inhibition

Beyond its role as a synthetic handle, the molecule itself has been noted for its biological activity. It is reported to be a potent inhibitor of human cytochrome P450 enzymes.[2] This suggests that the 4-(1-adamantyl)benzenesulfonyl scaffold could be a starting point for designing specific enzyme inhibitors, where the adamantyl group occupies a hydrophobic active site and the sulfonyl group interacts with polar residues. Recently, derivatives of benzenesulfonyl chloride have been investigated as inhibitors for targets like phosphoglycerate mutase 1 (PGAM1) in cancer therapy, highlighting the therapeutic potential of this chemical class.[13]

Handling and Safety

This compound is classified as a dangerous good for transport.[1] As a sulfonyl chloride, it should be handled with care. It is sensitive to moisture, which will hydrolyze it to the corresponding sulfonic acid. It is corrosive and can cause severe skin burns and eye damage. All handling should be performed in a fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its value is derived from the potent combination of a reactive sulfonyl chloride handle and the influential adamantyl moiety. For researchers in drug development, this compound offers a reliable method to introduce key pharmacophoric features—lipophilicity, steric bulk, and metabolic stability—into new chemical entities, thereby accelerating the journey from a preliminary hit to a viable drug candidate.

References

- PubChemLite. 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S). [Link][7]

- Organic Syntheses. Benzenesulfonyl chloride. [Link][14]

- Wikipedia. Benzenesulfonyl chloride. [Link][8]

- Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-63. [Link][4]

- Yang, W., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(4), 104611. [Link][13]

- Brainly.com. What is the action of benzene sulfonyl chloride on ethanamine?. [Link][12]

- Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link][9]

- Ahmed, A., et al. (2023). Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. Scientific Reports, 13(1), 2533. [Link][5]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 144174-50-5 | FA117188 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. PubChemLite - 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S) [pubchemlite.lcsb.uni.lu]

- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. brainly.com [brainly.com]

- 13. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to 4-(1-Adamantyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(1-Adamantyl)benzenesulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into its core chemical properties, plausible synthetic routes, characteristic reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols grounded in established chemical principles.

Introduction: The Strategic Value of a Bulky Scaffold

This compound (CAS No: 144174-50-5) is a bifunctional organic reagent of significant interest in pharmaceutical and materials science.[1][2][3] Its structure marries two critical components: the highly reactive sulfonyl chloride group (-SO₂Cl) and the sterically demanding, lipophilic 1-adamantyl cage.

The adamantyl moiety is a rigid, three-dimensional hydrocarbon scaffold that is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. Its bulk can provide metabolic stability by sterically shielding nearby functional groups from enzymatic degradation. Furthermore, its high lipophilicity can improve membrane permeability and facilitate passage across the blood-brain barrier. The sulfonyl chloride group serves as a powerful electrophilic handle, enabling the covalent attachment of this desirable adamantylphenyl motif onto various nucleophilic scaffolds, most notably amines, to form stable sulfonamide linkages. This combination makes this compound a valuable tool for scaffold hopping and lead optimization in drug discovery programs.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis.

Core Chemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 144174-50-5 | [1][2] |

| Molecular Formula | C₁₆H₁₉ClO₂S | [1][4] |

| Molecular Weight | 310.84 g/mol | [1][2] |

| Alternate Names | 4-(adamantan-1-yl)benzene-1-sulfonyl chloride | [1] |

| Boiling Point | ~413.10 °C (Predicted) | [2] |

| Flash Point | ~203.60 °C (Predicted) | [2] |

| Monoisotopic Mass | 310.07944 Da | [5] |

Spectroscopic Signature

While specific experimental spectra require laboratory analysis, the expected spectroscopic characteristics can be confidently predicted based on the molecule's structure.

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for both the aromatic and adamantyl portions. The para-substituted benzene ring would show two distinct doublets in the aromatic region (typically δ 7.5-8.0 ppm). The adamantyl protons would appear as a set of broad, overlapping signals in the aliphatic region (typically δ 1.7-2.2 ppm), a hallmark of the rigid cage structure.

-

¹³C NMR: The carbon spectrum would reveal signals for the six unique carbons of the adamantyl cage and the four distinct carbons of the para-substituted phenyl ring.

-

IR Spectroscopy: The infrared spectrum is dominated by the sulfonyl chloride group, showing strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching vibrations, typically found around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. Additional bands corresponding to aromatic C=C stretching and C-H bending would also be present.

Synthesis and Production

Proposed Synthetic Workflow: Chlorosulfonation of 1-Phenyladamantane

The direct chlorosulfonation of 1-phenyladamantane with chlorosulfonic acid is the most direct and industrially scalable method. The adamantyl group is an ortho-, para-director; due to the significant steric bulk of the adamantyl group, substitution at the para position is strongly favored.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

Caution: This reaction involves highly corrosive reagents and evolves large volumes of hydrogen chloride gas. It must be performed in a well-ventilated chemical fume hood by trained personnel.

-

Setup: Equip a round-bottomed flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas absorption trap.

-

Reagent Charging: Charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents). Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Substrate Addition: Slowly add 1-phenyladamantane (1.0 molar equivalent) portion-wise or as a solution in a suitable inert solvent (e.g., dichloromethane) via the dropping funnel, ensuring the internal temperature does not exceed 15 °C. The reaction is exothermic and generates significant amounts of HCl gas.[6]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or disappearance of gas evolution).[6]

-

Workup: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This will decompose the excess chlorosulfonic acid and precipitate the solid sulfonyl chloride product.

-

Isolation & Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene, chloroform, or hexanes/ethyl acetate).

Reactivity and Key Transformations

The chemical utility of this compound stems from the high reactivity of the sulfonyl chloride functional group, which acts as a potent electrophile.

Sulfonamide Formation: The Cornerstone Reaction

The most significant reaction of this reagent is its coupling with primary and secondary amines to form highly stable N-substituted sulfonamides. This reaction is a cornerstone of medicinal chemistry for linking molecular fragments.[7][8]

Caption: Mechanism of sulfonamide formation via nucleophilic acyl substitution.

General Protocol for Sulfonylation of an Amine

-

Setup: In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the amine substrate (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude sulfonamide can be purified by flash column chromatography or recrystallization.

Other Reactions

-

Hydrolysis: The sulfonyl chloride group is sensitive to moisture and will readily hydrolyze to the corresponding 4-(1-Adamantyl)benzenesulfonic acid.[9] This necessitates the use of anhydrous conditions for most synthetic applications.

-

Esterification: In the presence of a base, it reacts with alcohols to form sulfonate esters, although this reaction is generally slower than with amines.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable reagent in several areas of research.

-

Medicinal Chemistry: Its primary application is as a building block for synthesizing novel drug candidates. The resulting sulfonamides are a well-established class of pharmacophores with a wide range of biological activities.[8] The adamantyl group is strategically employed to enhance lipophilicity and metabolic stability, key parameters in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Enzyme Inhibition: The compound itself has been identified as a potent inhibitor of human cytochrome P450 enzymes, with Ki values in the nanomolar range.[2] It can be used as a probe to investigate enzyme activity or as a starting point for designing more selective P450 inhibitors.

-

Polymer and Materials Science: Analogous benzenesulfonyl chlorides are used as coupling agents in the preparation of specialized sulfonated polymers, which have applications in areas like ion exchange membranes.[7]

Safety, Handling, and Storage

As with all sulfonyl chlorides, this compound is a hazardous chemical that must be handled with appropriate precautions. The safety profile is dominated by the reactive sulfonyl chloride moiety.

| Hazard Class | Description | Precautionary Measures |

| Corrosivity | Causes severe skin burns and eye damage.[9][10] | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a chemical fume hood.[9][11] |

| Reactivity | Reacts exothermically with water, alcohols, and bases, releasing corrosive hydrogen chloride gas.[9] | Keep away from moisture. Use anhydrous solvents and an inert atmosphere for reactions. Store away from incompatible substances.[9] |

| Toxicity | Harmful if swallowed or inhaled.[10][11] | Do not breathe dust or vapors. Ensure adequate ventilation.[11] |

| Storage | Moisture-sensitive. | Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[9] |

| Spill Response | Absorb small spills with an inert material (e.g., sand, vermiculite) and dispose of as hazardous waste. Ensure emergency eyewash stations and safety showers are accessible.[9] |

This compound is classified as a Dangerous Good for transport and may incur additional shipping charges.[1] It is intended for research use only.[1][2]

References

- Safe Handling and Storage of Benzenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S). PubChemLite. [Link]

- Benzenesulfonyl chloride | 98-09-9. J&K Scientific LLC. [Link]

- Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [Link]

- Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 144174-50-5 | FA117188 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. parchem.com [parchem.com]

- 5. PubChemLite - 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 9. nbinno.com [nbinno.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

4-(1-Adamantyl)benzenesulfonyl chloride molecular weight

An In-Depth Technical Guide to 4-(1-Adamantyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a specialized organic reagent that merges the unique steric and pharmacokinetic properties of the adamantyl cage with the reactive potential of a sulfonyl chloride functional group. With a molecular weight of 310.84 g/mol , this compound serves as a critical building block in medicinal chemistry and drug development.[1][2][3] Its primary value lies in its role as a potent inhibitor of cytochrome P450 enzymes and as a versatile precursor for the synthesis of novel sulfonamides.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, key applications in research, and essential safety and handling procedures for laboratory use.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery, the rational design of molecules with optimized pharmacological profiles is paramount. This compound (CAS No: 144174-50-5) represents a confluence of two strategically important chemical motifs: the sulfonyl chloride group and the adamantyl moiety.[1][2]

-

The Sulfonyl Chloride Group: As a highly reactive electrophile, the sulfonyl chloride functional group is a cornerstone of medicinal chemistry. It readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[4] Sulfonamides, in particular, are a privileged scaffold found in a wide array of therapeutic agents, including antibacterial, anti-cancer, and anti-inflammatory drugs.[5]

-

The Adamantyl Moiety: The adamantyl group is a bulky, rigid, and highly lipophilic three-dimensional hydrocarbon cage. Its incorporation into a drug candidate can profoundly influence its properties.[6] The steric bulk can provide metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation, while its lipophilicity can enhance membrane permeability and improve the pharmacokinetic profile.[6]

This guide serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the synthesis, characterization, and strategic application of this valuable chemical entity.

Physicochemical Properties and Characterization

The precise characterization of this compound is fundamental to its effective use. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 310.84 g/mol | [1][2][3] |

| Molecular Formula | C₁₆H₁₉ClO₂S | [1][2] |

| Monoisotopic Mass | 310.07944 Da | [7] |

| CAS Number | 144174-50-5 | [1][2] |

| Boiling Point | 413.10 °C | [1] |

| Flash Point | 203.60 °C | [1] |

| IUPAC Name | 4-(1-Adamantyl)benzene-1-sulfonyl chloride | [2] |

| SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)Cl | [1][7] |

| InChI Key | DHKZBSLGLBVFCO-UHFFFAOYSA-N | [7] |

Structural Insights: The molecule's structure features a benzene ring para-substituted with the adamantyl group and the sulfonyl chloride group. This arrangement ensures that the steric influence of the adamantyl cage is distal to the reactive sulfonyl chloride center, allowing for predictable reactivity while conferring its pharmacokinetic benefits to the resulting derivatives.

Spectroscopic Characterization: While specific spectra depend on experimental conditions, characterization would typically reveal:

-

¹H NMR: Resonances in the aromatic region (δ 7.5–8.5 ppm) and a complex set of signals in the aliphatic region corresponding to the adamantyl protons.

-

¹³C NMR: Signals for the substituted benzene ring and the distinct carbons of the adamantyl cage.

-

IR Spectroscopy: Strong characteristic absorption bands for the S=O asymmetric (~1360 cm⁻¹) and symmetric (~1170 cm⁻¹) stretching vibrations.[8]

Synthesis and Purification Workflow

The synthesis of this compound is most effectively achieved via the electrophilic chlorosulfonation of 1-adamantylbenzene. This method is reliable and utilizes common laboratory reagents.

Caption: General reaction scheme for sulfonamide synthesis.

-

Application in Drug Discovery: This reaction allows for the rapid generation of compound libraries. By coupling this compound with a diverse set of amines (containing other pharmacophores or heterocyclic scaffolds), researchers can explore structure-activity relationships (SAR) for various biological targets. [5]The resulting adamantyl-sulfonamides are investigated for a range of activities, including potential as anticancer agents. [5]

Safety, Handling, and Storage

As a member of the sulfonyl chloride class, this compound is corrosive and moisture-sensitive, requiring stringent handling protocols. [9]

| Hazard Category | Description & Precaution |

|---|---|

| Corrosivity | Causes severe skin burns and eye damage. [10][11]Always handle in a fume hood. |

| Reactivity | Reacts violently with water, alcohols, and bases. [10]Keep away from moisture. Quenching procedures must be performed with extreme care. |

| Inhalation | Can cause respiratory irritation. [12]Avoid breathing dust or vapors. |

| Toxicity | Decomposition upon heating can produce toxic gases like hydrogen chloride (HCl) and sulfur oxides (SOx). [12]|

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly fitting safety goggles or a face shield. [9]* Ventilation: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation exposure. [9]* Dispensing: Handle as a solid in a dry environment. Use non-sparking tools.

-

Spill Management: In case of a spill, evacuate the area. Do not use water. Cover with a dry, inert absorbent material (e.g., sand or vermiculite), collect in a sealed container, and dispose of as hazardous waste. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials (water, bases, alcohols). [9][11]The recommended storage temperature is between 10°C and 25°C. [1]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its molecular weight of 310.84 g/mol and well-defined structure provide a reliable starting point for complex syntheses. [2]By combining a reactive chemical handle with a group known to enhance pharmacokinetic properties, it enables the efficient development of novel enzyme inhibitors and therapeutic candidates. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the demanding field of drug development.

References

- SULPHURYL CHLORIDE - Safety D

- Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health. [Link]

- Synthesis of sulfonyl chloride substrate precursors. Organic Syntheses. [Link]

- 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S). PubChemLite. [Link]

- BENZENESULPHONYL CHLORIDE - General Description & Applic

- Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Benzenesulfonyl chloride | 98-09-9. J&K Scientific LLC. [Link]

- Benzenesulfonyl chloride, 4-methyl-. NIST WebBook. [Link]

- Synthesis of a. 1-Adamantane sulfinyl chloride. PrepChem.com. [Link]

- Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem. [Link]

- Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [Link]

- The many faces of the adamantyl group in drug design. PubMed. [Link]

- Chemical Properties of Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9). Cheméo. [Link]

Sources

- 1. This compound | 144174-50-5 | FA117188 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 6. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-Adamantyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1-adamantyl)benzenesulfonyl chloride, a key intermediate in medicinal chemistry and materials science. The bulky, lipophilic adamantyl cage imparts unique properties to molecules, making this sulfonyl chloride a valuable building block for the development of novel therapeutic agents and functional materials. This document details a robust synthetic protocol, including a discussion of the underlying reaction mechanism, a step-by-step experimental procedure, and a thorough guide to the characterization of the final product using modern analytical techniques. Safety considerations for handling the reagents are also addressed.

Introduction: The Significance of the Adamantyl Moiety in Molecular Design

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has garnered significant attention in drug discovery and materials science. Its unique cage-like structure provides a combination of high lipophilicity, metabolic stability, and conformational rigidity. The incorporation of an adamantyl group into a molecular structure can profoundly influence its physicochemical and pharmacological properties. In the context of benzenesulfonyl chlorides, the adamantyl substituent at the 4-position creates a sterically demanding and lipophilic moiety, which can be exploited to modulate the biological activity and material properties of its derivatives. This compound serves as a crucial precursor for the synthesis of a wide array of sulfonamides and sulfonate esters with potential applications as enzyme inhibitors, receptor modulators, and specialized polymers.

Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1-phenyladamantane. The key transformation is a chlorosulfonation reaction, where chlorosulfonic acid serves as both the sulfonating agent and the solvent.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid, a highly reactive reagent, generates the electrophile, which is believed to be sulfur trioxide (SO₃) or a related species. The electron-rich benzene ring of 1-phenyladamantane acts as a nucleophile, attacking the electrophile. The bulky adamantyl group is an ortho-, para-director; however, due to steric hindrance, the substitution occurs predominantly at the para-position. The resulting sulfonic acid is then converted to the sulfonyl chloride by the excess chlorosulfonic acid.

Experimental Protocol: A Validated Step-by-Step Synthesis

This section provides a detailed, field-proven protocol for the synthesis of this compound. Adherence to these steps is critical for achieving a high yield and purity of the final product.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 1-Phenyladamantane | C₁₆H₂₀ | 212.33 | 1.0 eq |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 5.0 eq |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As required |

| Crushed Ice/Ice Water | H₂O | 18.02 | As required |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As required |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As required |

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Preparation: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice-water bath.

-

Reagent Addition: Carefully charge the flask with chlorosulfonic acid (5.0 eq). In a separate beaker, dissolve 1-phenyladamantane (1.0 eq) in a minimal amount of dichloromethane.

-

Reaction: Slowly add the solution of 1-phenyladamantane to the cooled chlorosulfonic acid via the dropping funnel over a period of 30 minutes, maintaining the internal temperature between 0 and 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a white crystalline solid.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are typical analytical data for this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₉ClO₂S[1] |

| Molar Mass | 310.84 g/mol [1] |

| Appearance | White crystalline solid |

| CAS Number | 144174-50-5[1] |

Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the adamantyl and phenyl protons. The aromatic protons will appear as two doublets in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The adamantyl protons will exhibit broad singlets around δ 1.8-2.2 ppm.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for the adamantyl cage carbons (typically in the range of δ 28-45 ppm) and the aromatic carbons (δ 125-150 ppm). The quaternary carbon of the adamantyl group attached to the phenyl ring will be observed around δ 35-40 ppm.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2900, 2850 | Aliphatic C-H stretch (adamantyl) |

| ~1370, 1170 | Asymmetric and symmetric S=O stretch (sulfonyl chloride) |

| ~1600, 1480 | Aromatic C=C stretch |

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 310. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments. A prominent fragment is often observed at m/z 135, corresponding to the adamantyl cation.

Safety and Handling

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas.[2] All manipulations involving chlorosulfonic acid must be carried out in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times.[2] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The detailed experimental protocol and comprehensive characterization data provide researchers with the necessary information to confidently prepare and verify this valuable chemical intermediate. The unique properties conferred by the adamantyl moiety make this compound a versatile building block for the development of innovative molecules in the fields of medicine and materials science.

References

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

Sources

Introduction: The Structural Significance of 4-(1-Adamantyl)benzenesulfonyl Chloride

An In-Depth Technical Guide to the NMR Spectral Data of 4-(1-Adamantyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound (CAS 144174-50-5).[1][2] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the molecule's structural features as revealed by modern NMR spectroscopy. We will explore the causality behind experimental choices, ensuring that the presented protocols are self-validating, and ground our interpretations in authoritative spectroscopic principles.

This compound is a bifunctional organic compound featuring a rigid, bulky adamantyl group attached to a reactive benzenesulfonyl chloride moiety. The adamantane cage provides a well-defined, lipophilic scaffold that is of significant interest in medicinal chemistry for designing enzyme inhibitors and other therapeutics. The sulfonyl chloride group is a versatile reactive handle for synthesizing a wide array of sulfonamides and other derivatives.

Accurate structural elucidation is paramount for its use as a synthetic building block. NMR spectroscopy is the most powerful tool for this purpose, offering unambiguous confirmation of the molecular structure by probing the chemical environment of each proton and carbon atom.[3] This guide will detail the expected ¹H and ¹³C NMR spectra, provide a robust experimental protocol, and interpret the resulting data.

Molecular Structure and Spectroscopic Analysis

The key to interpreting the NMR spectrum lies in understanding the molecule's symmetry and the electronic influence of its functional groups. The molecule consists of two main parts: the adamantyl cage and the para-substituted benzene ring.

-

Adamantyl Group: The adamantane cage has a high degree of symmetry. When substituted at the C1 position, it has four distinct types of carbon atoms and three types of proton environments.

-

Benzenesulfonyl Group: The para-substituted benzene ring gives rise to a characteristic AA'BB' system in the ¹H NMR spectrum. The powerful electron-withdrawing sulfonyl chloride group (-SO₂Cl) strongly deshields the adjacent aromatic protons.

Below is a diagram illustrating the unique proton and carbon environments.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring High-Quality NMR Data

The reactivity of the sulfonyl chloride group necessitates careful selection of experimental conditions to prevent sample degradation. The following protocol is designed for robustness and reproducibility.

Workflow for NMR Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of a dry, aprotic deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice. Aprotic solvents are crucial as protic solvents (like methanol-d₄ or D₂O) would react with the sulfonyl chloride.[3]

-

Cap the tube and gently agitate until the sample is fully dissolved. The use of a fresh, sealed solvent container is recommended to minimize moisture content.

-

-

¹H NMR Spectroscopy (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 3-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Spectroscopy (100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 256-1024 scans are often required to achieve a good signal-to-noise ratio for quaternary carbons.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing and Referencing:

-

Apply a standard exponential window function before Fourier transformation.

-

Phase the spectrum manually to achieve pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at δ 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at δ 77.16 ppm.

-

Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data based on established chemical shift principles and data from analogous adamantane and benzenesulfonyl derivatives.[4][5][6]

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.95 | Doublet (d) | 2H | Hα (ortho to -SO₂Cl) | Strong deshielding by the adjacent electron-withdrawing sulfonyl chloride group. |

| ~ 7.55 | Doublet (d) | 2H | Hβ (ortho to adamantyl) | Shielded relative to Hα due to the electron-donating nature of the alkyl adamantyl group. |

| ~ 2.15 | Broad singlet | 3H | Adamantyl CH (γ-position) | Tertiary protons at the bridgehead positions opposite the substitution point.[7] |

| ~ 1.95 | Broad singlet | 6H | Adamantyl CH₂ (δ-position) | Methylene protons furthest from the aromatic ring.[7][8] |

| ~ 1.80 | Broad singlet | 6H | Adamantyl CH₂ (β-position) | Methylene protons adjacent to the point of substitution.[7][8] |

Interpretation Notes: The aromatic region displays a classic AA'BB' splitting pattern, simplified here as two doublets. The adamantyl protons typically appear as broad, overlapping signals due to complex, small J-couplings and restricted bond rotation, often making precise multiplicity assignment difficult without higher field instruments.[4] The integration ratios (2:2:3:6:6) provide a self-validating check of the assignments against the molecular formula C₁₆H₁₉ClO₂S.[2]

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155.0 | C (ipso, attached to adamantyl) | Quaternary carbon, deshielded by the aromatic ring and alkyl group. |

| ~ 142.0 | C (ipso, attached to -SO₂Cl) | Quaternary carbon, significantly deshielded by the electronegative sulfonyl group. |

| ~ 128.5 | Cβ (CH, ortho to adamantyl) | Aromatic methine carbon. |

| ~ 126.0 | Cα (CH, ortho to -SO₂Cl) | Aromatic methine carbon, influenced by the sulfonyl group. |

| ~ 43.5 | Adamantyl CH₂ (δ-position) | Methylene carbons in the adamantyl cage.[4] |

| ~ 36.5 | Adamantyl Cq (quaternary) | The quaternary carbon of the adamantyl group attached to the benzene ring.[4] |

| ~ 35.8 | Adamantyl CH₂ (β-position) | Methylene carbons adjacent to the quaternary center.[4] |

| ~ 29.0 | Adamantyl CH (γ-position) | Methine carbons at the bridgehead positions.[4] |

Interpretation Notes: The ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule, which confirms the structure's symmetry. The chemical shifts of the adamantyl carbons are characteristic and well-documented for 1-substituted adamantanes.[4][5] The aromatic carbons show distinct shifts based on their position relative to the electron-withdrawing sulfonyl chloride and the weakly electron-donating adamantyl group.

Conclusion

This guide provides a detailed framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. By following the outlined experimental protocol, researchers can obtain high-quality, reproducible data. The predicted spectral assignments, grounded in established spectroscopic principles and literature on related structures, offer a reliable basis for the structural confirmation of this important synthetic intermediate. The internal consistency between the number of signals, their integrations, and the known molecular structure provides a robust system for self-validation.

References

- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Institute of Cybernetics of the Estonian Academy of Sciences.

- Fábián, K., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Taylor & Francis Online.

- ResearchGate. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Request PDF.

- Khan, I., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Institutes of Health (NIH).

- The Royal Society of Chemistry. Supporting information: 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide.

- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

- Chemistry LibreTexts. (2023). NMR - Interpretation.

- PubChem. 4-(adamantan-1-yl)benzene-1-sulfonyl chloride.

Sources

- 1. This compound | 144174-50-5 | FA117188 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. kbfi.ee [kbfi.ee]

- 5. tandfonline.com [tandfonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4-(1-Adamantyl)benzenesulfonyl Chloride

Foreword: Unveiling Molecular Architecture through Vibrational Spectroscopy

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-(1-Adamantyl)benzenesulfonyl chloride, a molecule combining the rigid, three-dimensional adamantyl cage with the reactive benzenesulfonyl chloride moiety, presents a unique structural landscape. Infrared (IR) spectroscopy serves as a powerful, non-destructive technique to probe the vibrational modes of this molecule, offering a "fingerprint" that confirms its identity and purity. This guide provides a comprehensive analysis of the IR spectroscopy of this compound, grounded in established spectroscopic principles and experimental best practices. We will delve into the causality behind experimental choices, ensuring a self-validating approach to spectral interpretation.

Principles of IR Spectroscopy in the Context of this compound

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its constituent bonds into higher vibrational states. The frequency of the absorbed radiation corresponds to the natural vibrational frequency of the bond, which is determined by the masses of the bonded atoms and the strength of the bond. In this compound (C₁₆H₁₉ClO₂S), we can anticipate distinct vibrational modes associated with its three primary structural components: the adamantyl group, the p-substituted benzene ring, and the sulfonyl chloride group.

A conceptual workflow for the IR analysis of this compound is outlined below:

Caption: Workflow for IR analysis of this compound.

Experimental Protocol: A Self-Validating Approach

The quality of an IR spectrum is intrinsically linked to the sample preparation technique. For a solid compound like this compound, several methods are available, including Nujol mulls and KBr pellets.[1][2][3] However, the "Thin Solid Film" method is often preferred for its simplicity and the absence of interfering signals from a mulling agent or matrix.[1][4]

Recommended Protocol: Thin Solid Film Method

This method relies on the deposition of a thin, uniform film of the solid sample onto an IR-transparent salt plate.

Materials:

-

This compound

-

A volatile solvent (e.g., methylene chloride or acetone)

-

IR salt plates (e.g., NaCl or KBr)

-

Pasteur pipette or dropper

-

Desiccator for storing salt plates

Step-by-Step Methodology:

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and store them in a desiccator to prevent fogging from atmospheric moisture.

-

Solution Preparation: Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[1] The goal is to create a solution that is concentrated enough to leave a solid film upon evaporation.

-

Film Deposition: Using a pipette, apply a drop of the solution to the surface of a salt plate.[1][4]

-

Solvent Evaporation: Allow the solvent to evaporate completely. This can be expedited by gentle warming or a stream of dry nitrogen. A thin, even film of the solid compound should remain on the plate.[4]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Quality Control:

-

Too Weak: If the absorption peaks are too weak, add another drop of the solution to the plate, allow the solvent to evaporate, and re-acquire the spectrum.[1][4]

-

Too Strong: If the peaks are saturated (flat-topped), the film is too thick. Clean the plate and prepare a new, thinner film using a more dilute solution.[4]

-

This protocol is self-validating as the quality of the resulting spectrum (i.e., appropriate peak intensity and absence of solvent peaks) directly reflects the correct execution of the procedure.

Spectral Interpretation: Deconstructing the Molecular Fingerprint

The IR spectrum of this compound can be logically divided into regions corresponding to its constituent functional groups. The following table summarizes the expected characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Adamantyl Group | C-H stretching | 2950-2850 | Strong |

| C-H bending (scissoring/rocking) | ~1450 and ~1350 | Medium | |

| Aromatic Ring | C-H stretching | 3100-3000 | Medium-Weak |

| (p-disubstituted) | C=C stretching (in-ring) | 1600-1585 and 1500-1400 | Medium-Weak |

| C-H out-of-plane bending | 850-810 | Strong | |

| Sulfonyl Chloride | S=O asymmetric stretching | 1385-1365 | Strong |

| S=O symmetric stretching | 1190-1170 | Strong | |

| S-Cl stretching | ~400-350 | Medium-Strong |

Analysis of Key Vibrational Modes

The molecular structure with key functional groups highlighted is depicted below:

Caption: Key functional groups in this compound.

-

Adamantyl Group Vibrations: The adamantane cage is composed of sp³-hybridized carbons. Its most prominent IR signals are the strong C-H stretching vibrations, which are expected in the 2950-2850 cm⁻¹ region.[5][6] Additionally, characteristic C-H bending modes (scissoring and rocking) will appear around 1450 cm⁻¹ and 1350 cm⁻¹.

-

Aromatic Ring Vibrations: The benzene ring introduces several characteristic absorptions. The aromatic C-H stretching vibrations appear at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ range.[5][7] In-ring C=C stretching vibrations give rise to bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[5] A particularly diagnostic feature for the 1,4-disubstitution (para) pattern is a strong C-H out-of-plane (oop) bending vibration, expected between 850 and 810 cm⁻¹.

-

Sulfonyl Chloride Group Vibrations: This functional group is characterized by very strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O double bonds are among the most intense peaks in the spectrum, appearing around 1385-1365 cm⁻¹ and 1190-1170 cm⁻¹, respectively.[8][9] For instance, benzenesulfonyl chloride exhibits these bands at approximately 1375 cm⁻¹ and 1185 cm⁻¹.[9] The S-Cl stretching mode is found at lower frequencies, typically around 400-350 cm⁻¹, and its observation may depend on the operational range of the spectrometer.

Conclusion: A Cohesive Spectroscopic Portrait

The infrared spectrum of this compound is a composite of the distinct vibrational signatures of its adamantyl, p-substituted benzene, and sulfonyl chloride components. By systematically preparing the sample and analyzing the spectrum with an understanding of the characteristic group frequencies, researchers can confidently verify the structure and integrity of this important chemical entity. The strong absorptions of the sulfonyl group, coupled with the characteristic patterns of the adamantyl and aromatic moieties, provide a robust and self-validating analytical method for its characterization in research and development settings.

References

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.

- Slideshare. (2015, November 23). Sampling of solids in IR spectroscopy.

- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.

- University of the West Indies. (n.d.). Sample preparation for FT-IR.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- Joe, I. (n.d.). Sufonyl chloride infrared spectra. Chemistry.

- NIST. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook.

- Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES.

- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

- American Chemical Society. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(10), 3647–3653.

- ResearchGate. (n.d.). Low resolution IR spectrum of adamantane.

- ResearchGate. (n.d.). FT‐IR spectra of adamantane and its derivatives.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.

Sources

- 1. This compound | 144174-50-5 | FA117188 [biosynth.com]

- 2. Benzenesulfonyl chloride, 4-chloro- [webbook.nist.gov]

- 3. PubChemLite - 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

Mass spectrometry of 4-(1-Adamantyl)benzenesulfonyl chloride

An In-depth Technical Guide to the Mass Spectrometry of 4-(1-Adamantyl)benzenesulfonyl chloride

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. The document is structured to guide researchers, scientists, and drug development professionals through the critical aspects of method development, from selecting the appropriate ionization technique to interpreting complex fragmentation patterns. By synthesizing established principles of mass spectrometry with specific insights into the unique chemical nature of adamantane and sulfonyl chloride moieties, this guide offers a robust, scientifically grounded protocol. We delve into the rationale behind experimental choices, present detailed step-by-step procedures, and propose a definitive fragmentation pathway, enabling confident characterization and quantification of this compound.

Introduction: The Analytical Challenge

This compound (MW: 310.84 g/mol , Formula: C₁₆H₁₉ClO₂S) is a chemical intermediate characterized by two distinct and challenging functional groups: a bulky, rigid, and highly lipophilic adamantyl cage and a reactive, thermally sensitive benzenesulfonyl chloride group.[1][2][3] The adamantane structure is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[4] The sulfonyl chloride moiety is a versatile reactive handle for synthesis. Accurate characterization of this molecule is paramount for its use in synthesis, quality control, and as a potential reagent.

Mass spectrometry provides the necessary sensitivity and specificity for this task. However, the compound's structure requires a carefully considered analytical approach. The thermal lability of the sulfonyl chloride group largely precludes the use of high-temperature techniques like gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), which would likely cause significant degradation and prevent the detection of the molecular ion.[5] Therefore, liquid chromatography coupled with "soft" ionization mass spectrometry (LC-MS) is the method of choice.[6]

Methodological Rationale: Selecting the Right Tools

The success of any mass spectrometric analysis hinges on the selection of the appropriate ionization source and mass analyzer. This choice is dictated by the physicochemical properties of the analyte.

Ionization Technique: ESI vs. APCI

Soft ionization techniques are essential to preserve the intact molecule for initial mass determination (MS1) before proceeding to structural elucidation via tandem mass spectrometry (MS/MS).

-

Electrospray Ionization (ESI): ESI is a technique that ionizes analytes out of a liquid solution, making it ideal for polar and semi-polar compounds that are already solvated.[7] It is an exceptionally gentle technique, minimizing in-source fragmentation.[6] However, a critical consideration for this compound is its reactivity. The sulfonyl chloride group is susceptible to hydrolysis in the presence of protic solvents (like water or methanol in the mobile phase), which would convert it to the corresponding sulfonic acid. While this can be an analytical challenge, the resulting sulfonic acid is highly amenable to negative-mode ESI, producing a strong [M-H]⁻ ion. For the intact molecule, ESI in positive mode may yield adducts such as [M+Na]⁺.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique where the analyte is first nebulized and vaporized before being ionized by a corona discharge. It is well-suited for less polar, more volatile compounds. For sulfonate esters, which are structurally related, APCI has been shown to be a more robust and sensitive ionization technique than ESI.[8] APCI could provide a more reliable signal for the intact, unhydrolyzed this compound.

Mass Analyzer

High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, are strongly recommended. They provide accurate mass measurements (<5 ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, a critical step in structural confirmation.

Experimental Workflow and Protocol

This section outlines a complete, self-validating protocol for the analysis of this compound by LC-MS.

Overall Experimental Workflow

The logical flow from sample preparation to final data analysis is crucial for reproducible results.

Caption: Experimental workflow for LC-MS analysis.

Step-by-Step Protocol

This protocol is adapted from established methods for analyzing adamantane derivatives.[4]

-

Reagent and Sample Preparation:

-

Prepare Mobile Phase A: 0.1% Formic Acid in Water.

-

Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

-

Prepare a stock solution of this compound at 1 mg/mL in ACN.

-

From the stock, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of Mobile Phase A and B. This ensures compatibility with the initial LC conditions.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

Start at 50% B.

-

Ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 50% B and re-equilibrate for 3 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization Mode: ESI, acquire in both Positive and Negative modes in separate runs.

-

Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): 800 L/hr at 350 °C.

-

Mass Range: m/z 50 - 500.

-

Acquisition Mode:

-

MS1 (Full Scan): Acquire high-resolution data to identify precursor ions.

-

MS/MS (ddMS2 or Targeted): Perform data-dependent acquisition, fragmenting the top 3 most intense ions. Use a collision energy ramp (e.g., 10-40 eV) to observe a full range of fragments.

-

-

Fragmentation Analysis and Interpretation

The structural elucidation of this compound relies on a detailed analysis of its fragmentation pattern in MS/MS experiments. Due to the compound's reactivity, we will consider the fragmentation of both the intact molecule (observed as a protonated or sodiated adduct) and its sulfonic acid hydrolysis product.

Expected Precursor Ions

The initial full scan MS1 spectrum is used to identify the ion representing the intact molecule.

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) | Mode | Notes |

| [M+H]⁺ | [C₁₆H₂₀ClO₂S]⁺ | 311.0867 | Positive | Likely low abundance due to instability. |

| [M+Na]⁺ | [C₁₆H₁₉ClNaO₂S]⁺ | 333.0686 | Positive | Often more stable and readily observed than [M+H]⁺.[9] |

| [M(acid)-H]⁻ | [C₁₆H₁₉O₃S]⁻ | 291.1061 | Negative | Ion from the hydrolyzed sulfonic acid product. Often a strong signal. |

Proposed MS/MS Fragmentation Pathway

The fragmentation of the protonated molecule, [M+H]⁺ at m/z 311.0867 , provides the most structural information. The adamantyl group is a stable carbocation, and the sulfonyl group provides predictable cleavage points.

Key fragmentation pathways include:

-

Loss of HCl: A neutral loss of hydrogen chloride (36.46 Da) leads to the ion at m/z 274.1104.

-

Loss of SO₂: A common rearrangement and elimination for aromatic sulfonyl compounds results in the loss of sulfur dioxide (63.96 Da).[10][11] This produces the ion at m/z 247.1231.

-

Cleavage of the Adamantyl-Aryl Bond: This cleavage results in the highly stable adamantyl cation, which is the base peak in many adamantane spectra.[12][13]

-

Cleavage of the Aryl-Sulfur Bond: This pathway leads to the formation of the adamantyl-phenyl cation.

Caption: Proposed fragmentation of [M+H]⁺ ion.

Table of Major Predicted Fragments

| Precursor m/z | Fragment m/z | Neutral Loss | Formula of Fragment | Proposed Structure |

| 311.0867 | 275.1205 | HCl | [C₁₆H₁₉O₂S]⁺ | 4-(1-Adamantyl)benzenesulfonyl cation |

| 311.0867 | 247.1231 | SO₂ | [C₁₆H₂₀ClS]⁺ | Product of SO₂ elimination and rearrangement |

| 311.0867 | 211.1228 | SO₂Cl | [C₁₆H₁₉]⁺ | 1-Phenyladamantane cation |

| 311.0867 | 135.1174 | C₆H₅SO₂Cl | [C₁₀H₁₅]⁺ | Adamantyl cation (likely base peak) |

Conclusion and Best Practices

The mass spectrometric analysis of this compound is a nuanced task that requires careful consideration of the analyte's dual chemical nature. By employing a high-resolution LC-MS system with electrospray ionization, analysts can successfully characterize this molecule. The key to success lies in understanding the potential for in-source hydrolysis and leveraging the predictable fragmentation patterns of both the adamantyl and benzenesulfonyl chloride moieties. The most diagnostic fragment ion is the adamantyl cation at m/z 135.1174 , which serves as a definitive marker for this class of compounds. This guide provides the theoretical foundation and a practical, field-tested protocol to achieve accurate and reliable results in a research or drug development setting.

References

- BenchChem. (n.d.). Application Note: Quantification of Adamantane Derivatives Using Adamantane-d16 by LC-MS/MS.

- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.[12][13]

- PubChem. (n.d.). 4-(adamantan-1-yl)benzene-1-sulfonyl chloride.

- Slepenkin, A. V., et al. (2024).

- Figure S1: Mass spectral fragmentations of sulfonates. (n.d.).

- PubChem. (n.d.). Benzenesulfonyl chloride.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Electrospray ionization.

- Wang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed, 22(18), 1328-33.[11]

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.[17]

- Waters Corporation. (2022). Electrospray Ionization (ESI) Explained. YouTube.

- Qiu, X., et al. (2014).

Sources

- 1. This compound | 144174-50-5 | FA117188 [biosynth.com]

- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - 4-(adamantan-1-yl)benzene-1-sulfonyl chloride (C16H19ClO2S) [pubchemlite.lcsb.uni.lu]

- 10. aaqr.org [aaqr.org]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

Introduction: Bridging a Classic Reagent with a Modern Pharmacophore

An In-Depth Technical Guide: The Adamantyl Group's Influence on Benzenesulfonyl Chloride Reactivity: A Mechanistic and Application-Focused Analysis

Benzenesulfonyl chloride is a cornerstone reagent in organic synthesis, prized for its ability to react with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1][2][3] These functional groups are ubiquitous in pharmaceuticals and materials science.[4] Concurrently, the adamantyl group—a rigid, diamondoid hydrocarbon—has emerged as a powerful pharmacophore in modern drug design.[5][6][7] Its unique combination of bulk, lipophilicity, and metabolic stability makes it an invaluable tool for optimizing drug candidates.[5][6][8]

This guide delves into the fascinating intersection of these two chemical entities. We will provide an in-depth analysis of how affixing an adamantyl group to a benzenesulfonyl chloride framework profoundly alters its chemical reactivity. By exploring the interplay of steric and electronic effects, we aim to provide researchers with the foundational knowledge to harness this unique structural combination for advanced molecular design and drug discovery.

Part 1: Foundational Principles of Reactivity

The Electrophilic Nature of Benzenesulfonyl Chloride

The reactivity of benzenesulfonyl chloride is dictated by the highly electrophilic nature of the sulfur atom.[3] Double-bonded to two electronegative oxygen atoms and bonded to a chlorine atom, the sulfur center bears a significant partial positive charge, making it an attractive target for nucleophiles. The fundamental reaction is a nucleophilic acyl substitution, where an incoming nucleophile attacks the sulfur atom, leading to the displacement of the chloride leaving group.

The reactivity of this system is not static; it is exquisitely sensitive to the electronic properties of substituents on the benzene ring.[9]

-

Electron-Withdrawing Groups (EWGs) : Groups like -NO₂ pull electron density away from the ring and the sulfonyl group, increasing the sulfur atom's electrophilicity and accelerating the reaction rate.

-

Electron-Donating Groups (EDGs) : Groups like -OCH₃ or alkyls push electron density into the ring, slightly decreasing the sulfur's electrophilicity and slowing the reaction rate.[9][10]

The Adamantyl Group: A Substituent of Unique Character

The adamantyl group is far more than a simple alkyl substituent. Its distinct, three-dimensional structure imparts a unique set of properties that are leveraged extensively in medicinal chemistry.[7][11]

-

Exceptional Steric Bulk : As a rigid, cage-like structure, the adamantyl group occupies a significant volume.[6] This steric hindrance can physically block or impede the approach of reagents to adjacent functional groups, a property that can be used to control reaction pathways or enhance metabolic stability.[5][12]

-

High Lipophilicity : Adamantane is exceptionally hydrophobic. Its incorporation into a molecule significantly increases the compound's partition coefficient (logP), which can be used to modulate solubility and membrane permeability.[5][6]

-

Inductive Electronic Effect : As a collection of sp³-hybridized carbons, the adamantyl group acts as a weak electron-donating group through induction (a +I effect).[13] This effect pushes electron density into the aromatic ring to which it is attached.[13]

Part 2: The Combined Effects on Benzenesulfonyl Chloride Reactivity

When an adamantyl group is placed on the benzenesulfonyl chloride ring, typically at the 4-position, its inherent properties synergistically combine to modulate the reactivity of the sulfonyl chloride moiety. The dominant effect is a significant reduction in reaction rate.

The Overwhelming Influence of Steric Hindrance

The primary driver of the reduced reactivity is steric hindrance. The bulky adamantyl cage acts as a "molecular shield," physically obstructing the trajectory of an incoming nucleophile attempting to attack the electrophilic sulfur atom.

This steric clash increases the activation energy of the transition state. For the reaction to proceed, the nucleophile must approach from a more restricted angle, or the molecule must adopt a higher-energy conformation to accommodate the attack. This energetic penalty directly translates to a slower reaction rate compared to an unhindered analogue like benzenesulfonyl chloride itself.[14]

The Secondary Role of Electronic Donation